molecular formula C13H12O2 B14889330 2-(p-Tolyloxy)phenol

2-(p-Tolyloxy)phenol

Cat. No.: B14889330
M. Wt: 200.23 g/mol
InChI Key: NSDLXXGJWFQASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolyloxy)phenol is an organic compound with the molecular formula C13H12O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a p-tolyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Tolyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of p-cresol with 2-chlorophenol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)phenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, leading to various biological effects. The compound’s antibacterial properties are attributed to its accumulation at the surface of bacterial cells, disrupting cell wall integrity and function .

Comparison with Similar Compounds

2-(p-Tolyloxy)phenol can be compared with other phenolic compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(4-methylphenoxy)phenol

InChI

InChI=1S/C13H12O2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9,14H,1H3

InChI Key

NSDLXXGJWFQASN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.